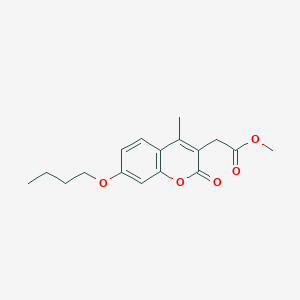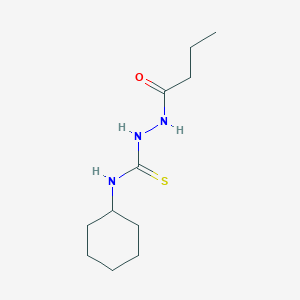
N-(4-ethylbenzyl)-1-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
説明
N-(4-ethylbenzyl)-1-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as EPPIC, is a small molecule that has shown potential in various scientific research applications. EPPIC is a pyrrolidinecarboxamide that has a molecular weight of 357.44 g/mol. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
作用機序
The mechanism of action of N-(4-ethylbenzyl)-1-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood. However, it has been reported to inhibit the activation of the NF-κB pathway, which is a key signaling pathway involved in the production of pro-inflammatory cytokines. N-(4-ethylbenzyl)-1-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been reported to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
N-(4-ethylbenzyl)-1-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects. N-(4-ethylbenzyl)-1-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in lipopolysaccharide-stimulated macrophages. N-(4-ethylbenzyl)-1-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to inhibit the activity of COX-2, which reduces the production of prostaglandins, leading to reduced inflammation and pain. In addition, N-(4-ethylbenzyl)-1-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been reported to induce apoptosis in cancer cells, leading to reduced cancer cell growth.
実験室実験の利点と制限
N-(4-ethylbenzyl)-1-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments. N-(4-ethylbenzyl)-1-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is a small molecule that can easily penetrate cell membranes, making it an effective tool for studying intracellular signaling pathways. N-(4-ethylbenzyl)-1-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is also relatively stable, making it easy to handle and store. However, N-(4-ethylbenzyl)-1-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has some limitations for lab experiments. N-(4-ethylbenzyl)-1-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, N-(4-ethylbenzyl)-1-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has not been extensively studied in vivo, which limits its potential applications.
将来の方向性
There are several future directions for N-(4-ethylbenzyl)-1-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide research. One potential direction is to study the pharmacokinetics and pharmacodynamics of N-(4-ethylbenzyl)-1-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in vivo, to better understand its potential therapeutic applications. Another potential direction is to investigate the potential of N-(4-ethylbenzyl)-1-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide as a treatment for other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. In addition, further studies are needed to investigate the mechanism of action of N-(4-ethylbenzyl)-1-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, to better understand how it exerts its anti-inflammatory and anticancer effects.
科学的研究の応用
N-(4-ethylbenzyl)-1-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has shown potential in various scientific research applications, including as an anti-inflammatory and analgesic agent. N-(4-ethylbenzyl)-1-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in lipopolysaccharide-stimulated macrophages. N-(4-ethylbenzyl)-1-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to reduce pain in a mouse model of neuropathic pain. In addition, N-(4-ethylbenzyl)-1-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been reported to have anticancer activity, inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
特性
IUPAC Name |
N-[(4-ethylphenyl)methyl]-1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-2-14-3-5-15(6-4-14)12-21-20(25)16-11-19(24)22(13-16)17-7-9-18(23)10-8-17/h3-10,16,23H,2,11-13H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUUNEHGYCGWIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylbenzyl)-1-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}benzenesulfonamide](/img/structure/B4735260.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B4735268.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide](/img/structure/B4735272.png)
![3-[2-(benzyloxy)-1-naphthyl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4735280.png)
![N-[5-({[2-(4-chlorophenoxy)ethyl]thio}methyl)-1,3,4-thiadiazol-2-yl]-N'-(2,4-dichlorophenyl)urea](/img/structure/B4735287.png)
![N-(4-fluorophenyl)-3-methyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4735295.png)
![3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]-N,N-dimethylacrylamide](/img/structure/B4735299.png)
![3-{[5-(2-ethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B4735305.png)

![5-{[1-(3,4-dichlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxybenzoic acid](/img/structure/B4735334.png)

![3-[(2,4-dichlorobenzyl)thio]-4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4735345.png)
![N-isopropyl-2-(4-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4735347.png)
![6-amino-4-{3-bromo-5-ethoxy-4-[(3-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4735359.png)